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Isopropyl 2-oxopropanoate

Cat. No.: B051328
CAS No.: 923-11-5
M. Wt: 130.14 g/mol
InChI Key: WUBJISGMPZWFKY-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Advanced Materials Science

In the realm of organic synthesis , Isopropyl 2-oxopropanoate serves as a key building block for the construction of more complex molecular architectures. cymitquimica.com The dual functionality of the α-ketoester moiety allows it to participate in a wide array of chemical reactions. These include, but are not limited to, hydrolysis, transesterification, and reduction of the carbonyl group. evitachem.com Its reactivity makes it an important precursor in the synthesis of various compounds, including those with potential pharmaceutical applications such as analgesics. evitachem.comresearchgate.net For instance, the core structure of α-ketoesters is utilized in reactions like the Paternò-Büchi reaction to form oxetanes and in catalytic asymmetric reactions to create chiral tertiary alcohols, which are valuable intermediates in drug development. nih.govbeilstein-journals.org One specific synthesis route involves the oxidation of isopropyl acrylate (B77674) using a catalyst to produce isopropyl pyruvate (B1213749), highlighting a direct pathway to this useful intermediate. chembk.comchembk.comchemicalbook.com

Within advanced materials science , the direct polymerization of this compound is not extensively documented. However, its structural motifs are highly relevant to the design of functional polymers. Notably, polymers like poly(2-isopropyl-2-oxazoline) (PiPrOx), which share the isopropyl and an amide group analogous to the ester, exhibit thermoresponsive properties. rsc.orgsigmaaldrich.com These "smart" polymers undergo a phase transition in aqueous solutions at temperatures close to that of the human body, making them highly attractive for biomedical applications such as drug delivery systems and bioinspired sensors. sigmaaldrich.comnih.govmetu.edu.tr The synthesis of these advanced polymers is achieved through the cationic ring-opening polymerization of 2-isopropyl-2-oxazoline (B83612) monomers. sigmaaldrich.comrsc.orgrsc.org The principles governing the properties of these materials underscore the importance of the isopropyl group in tuning the polymer's behavior in aqueous environments, providing a conceptual link to the potential utility of this compound in designing novel monomers for new materials. rsc.orgmdpi.com

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to deliver a thorough and scientifically precise examination of its fundamental properties, established synthesis methodologies, and significant applications as documented in contemporary chemical research. The scope is centered on its established role as a versatile intermediate in organic synthesis and explores its contextual relevance in the field of advanced materials science. By presenting detailed research findings and relevant data, this work aims to serve as an authoritative resource for researchers and professionals in chemistry and material science.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₆H₁₀O₃
Molecular Weight 130.143 g/mol
CAS Number 923-11-5
Appearance Colorless to pale yellow liquid
Purity >98%
Synonyms Isopropyl pyruvate, Propan-2-yl 2-oxopropanoate, Propanoic acid, 2-oxo-, 1-methylethyl ester

Established Synthetic Pathways

Established synthetic routes for this compound primarily involve direct reactions to form the ester linkage or the modification of precursors that already contain the isopropyl ester group.

Esterification and Transesterification Approaches

Direct esterification of pyruvic acid with isopropanol is a fundamental approach to synthesizing this compound. This reversible reaction typically requires a catalyst and the removal of water to drive the equilibrium toward the product. Acid catalysts such as p-toluenesulfonic acid are commonly employed, often in conjunction with azeotropic distillation to eliminate the water byproduct.

Transesterification offers an alternative route, starting from a more readily available pyruvate ester, such as methyl pyruvate or ethyl pyruvate. In this process, the methyl or ethyl group is exchanged for an isopropyl group by reacting the starting ester with isopropanol in the presence of a suitable catalyst. Catalysts for this transformation can include tin compounds, such as dibutyltin diacetate, as well as titanium, zirconium, or lithium-based catalysts. researchgate.net The reaction is driven to completion by continuously removing the lower-boiling alcohol (methanol or ethanol) from the reaction mixture. researchgate.net A study on the transesterification of methyl pyruvate to ethyl pyruvate demonstrated yields as high as 97.3% using a dibutyltin diacetate catalyst. researchgate.net

Starting MaterialReagentCatalystKey ConditionsYield
Pyruvic AcidIsopropanolp-Toluenesulfonic acidAzeotropic removal of waterHigh (by analogy)
Methyl PyruvateIsopropanolDibutyltin diacetateContinuous removal of methanol~97% (by analogy to ethyl pyruvate) researchgate.net
Methyl PyruvateEthanolTitanium(IV) ethoxideContinuous removal of methanol94% researchgate.net

Reaction of Ketones with Alcohols

The synthesis of α-keto esters directly from the reaction of a simpler ketone with an alcohol is not a widely established or conventional pathway for producing this compound. Methodologies for α-keto ester synthesis typically involve the oxidation of corresponding α-hydroxy esters or other multi-step sequences. The direct oxidative esterification of a simple ketone precursor like hydroxyacetone (acetol) with isopropanol to yield this compound is not prominently featured in standard synthetic literature. The primary routes remain the esterification of pyruvic acid or the oxidation of an isopropyl lactate precursor.

Novel Catalyst Systems for this compound Synthesis

Recent research has focused on developing novel catalytic systems to produce pyruvate esters more efficiently and from alternative starting materials, such as lactic acid and its esters. These methods often combine oxidation and esterification into a single, streamlined process.

One innovative approach is the catalytic conversion of lactic acid or isopropyl lactate to this compound. This transformation is an oxidative dehydrogenation reaction. Vanadium-based catalysts have shown significant promise in this area. For instance, vanadium-nitrogen-doped carbon nanosheets (V-NCNs) have been successfully used for the selective aerobic oxidation of ethyl lactate to ethyl pyruvate, a reaction directly analogous to the synthesis of the isopropyl ester. lew.ro Another patented method employs heteropoly acids, such as molybdovanadophosphoric acid or tungstovanadophosphoric acid, to catalyze the one-step conversion of lactic acid to various pyruvate esters, including this compound, using oxygen or air as the oxidant. researchgate.net This method achieved a selectivity of 71.3% for isopropyl pyruvate in an isopropanol solvent. researchgate.net

Starting MaterialCatalyst SystemOxidantKey ConditionsProduct Selectivity/Yield
Lactic AcidTungstovanadophosphoric heteropoly acidOxygen (O₂)Isopropanol solvent, 100°C, 8h71.3% selectivity researchgate.net
Ethyl LactateVanadium-Nitrogen-doped Carbon Nanosheets (V-NCNs)Oxygen (O₂)Toluene solvent, 100°C, 5h>99% selectivity (for ethyl pyruvate) lew.ro
Ethyl LactateMesoporous Vanadia–Titania (VTN)Oxygen (O₂)Toluene solvent, 100°C, 3h98% selectivity (for ethyl pyruvate) researchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for esters, focusing on reducing solvent waste and utilizing biocatalysis.

Solvent-Free Reaction Conditions

Solvent-free reaction conditions represent a significant advancement in green synthesis, minimizing waste and simplifying product purification. Enzymatic catalysis, particularly with immobilized lipases, is highly amenable to solvent-free systems for ester production. Although specific studies on the solvent-free synthesis of this compound are not abundant, extensive research on analogous isopropyl esters demonstrates the viability of this approach.

For example, the production of the emollient ester isopropyl laurate has been optimized in a solvent-free system using immobilized Candida antarctica lipase B (Novozym 435). cetjournal.it This reaction achieved a 91% conversion under optimized conditions. cetjournal.it Similarly, the synthesis of isopropyl myristate has been successfully carried out in a solvent-free medium catalyzed by an immobilized KDN lipase, achieving a yield of 66.62%. researchgate.net These examples strongly suggest that a similar solvent-free enzymatic process could be developed for the synthesis of this compound from pyruvic acid and isopropanol.

Enzymatic Synthesis and Biocatalysis

Biocatalysis, primarily using lipases, offers a green alternative to traditional chemical catalysis for ester synthesis. These reactions are characterized by high selectivity, mild reaction conditions (reducing energy consumption), and the generation of fewer byproducts. Lipases can effectively catalyze the esterification of carboxylic acids and alcohols to produce esters like this compound.

The synthesis of various isopropyl esters has been successfully demonstrated using this technology. The enzymatic synthesis of isopropyl acetate, for instance, was achieved using an immobilized lipase from Bacillus cereus in an organic solvent (n-heptane), reaching a maximum conversion of 97%. The use of immobilized enzymes, such as Novozym 435, is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles, enhancing the economic feasibility of the process. cetjournal.it Studies on other esters show that lipases can be used for over 10 cycles without a significant loss of activity. cetjournal.it

Ester Product (Analogue)EnzymeSubstratesReaction MediumKey ConditionsConversion/Yield
Isopropyl LaurateImmobilized Candida antarctica lipase (Novozym 435)Lauric Acid, IsopropanolSolvent-Free60°C, 2.5 h, 15:1 alcohol:acid ratio91% conversion cetjournal.it
Isopropyl MyristateImmobilized KDN LipaseMyristic Acid, IsopropanolSolvent-Free36.1°C, 18 h66.62% yield researchgate.net
Isopropyl AcetateImmobilized Bacillus cereus lipaseAcetic Acid, Isopropanoln-Heptane55°C, 9 h97% conversion

An exploration of the synthetic methodologies and derivatization strategies for this compound, a key α-keto ester, reveals a landscape rich with chemical possibility. This article delves into the sustainable synthesis of this compound and examines the diverse reactions that its functional groups can undergo, leading to a variety of valuable chemical scaffolds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B051328 Isopropyl 2-oxopropanoate CAS No. 923-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(2)9-6(8)5(3)7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBJISGMPZWFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433351
Record name isopropyl pyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923-11-5
Record name isopropyl pyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Kinetics of Isopropyl 2 Oxopropanoate Transformations

Mechanistic Investigations of Nucleophilic and Electrophilic Reactions

The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the keto-carbonyl carbon, making it a prime target for nucleophilic attack. Understanding the mechanisms of these reactions is fundamental to controlling the synthesis of more complex molecules.

The α-keto ester moiety is highly susceptible to addition reactions. The keto group's carbon atom is electrophilic and readily reacts with a wide variety of nucleophiles. youtube.com This reactivity is a cornerstone of its application in organic synthesis, particularly for creating tertiary alcohols and new carbon-carbon bonds. mdpi.com

The general mechanism begins with the nucleophilic attack on the electrophilic carbonyl carbon of the keto group. This step forms a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide, typically during an acidic workup, yields the final tertiary alcohol product. The increased electrophilicity of the keto group in α-keto esters makes them valuable intermediates in the total synthesis of natural products. beilstein-journals.org

Examples of nucleophilic addition include:

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgBr), add to the keto-carbonyl to form α-hydroxy esters after an aqueous workup. beilstein-journals.org

Cyanohydrin Formation: The addition of cyanide, often from sources like diethylaluminum cyanide (Et₂AlCN), to the keto group produces cyanohydrins, which are versatile synthetic intermediates. researchgate.net

Michael Additions: In the presence of a suitable Michael acceptor, the enolate of an α-keto ester can act as a nucleophile. Conversely, α-keto esters can serve as electrophilic partners in Michael-type additions, reacting with nucleophiles like chiral ketimines in a regio- and stereoselective manner. mdpi.comscilit.com

A notable application is the stereoselective Michael reaction to create molecules with quaternary stereocenters, demonstrating the controlled nature of these additions. mdpi.com The reaction often proceeds through a cyclic-like transition state to achieve high stereoselectivity. mdpi.com

Isopropyl 2-oxopropanoate and related α-keto esters are versatile precursors in condensation and cyclization reactions, leading to the formation of complex cyclic and heterocyclic structures. These pathways often involve the initial formation of an enolate, which then acts as a nucleophile.

Aldol-type Condensations: The enolizable α-proton of the propanoate moiety can be abstracted by a base to form an enolate. This enolate can then participate in aldol-type condensation reactions with other carbonyl compounds.

Friedel-Crafts Cyclization: Intermediates derived from α-keto esters can undergo intramolecular cyclization reactions. For instance, a tertiary alcohol formed from a Grignard addition to an α-ketoester can undergo a Friedel–Crafts reaction to form lactones. beilstein-journals.org

Cascade Reactions: Organocatalysis has enabled complex cascade or tandem reactions that involve multiple steps, including condensation and cyclization, in a single pot. encyclopedia.pubrsc.org These reactions leverage the reactivity of the α-keto ester to rapidly build molecular complexity. For example, a vinylogous Michael addition can be followed by an isomerization and subsequent cyclization to yield highly functionalized products. nih.gov

These pathways are critical in the synthesis of complex molecules, including various natural product alkaloids where the α-ketoester moiety is introduced and then elaborated through cyclization steps. beilstein-journals.org

Catalytic Effects on Reaction Rates and Selectivity

Catalysis plays a pivotal role in controlling the transformations of this compound, enhancing reaction rates and directing selectivity, particularly stereoselectivity. Transition metals, small organic molecules (organocatalysts), and enzymes are all employed to achieve specific synthetic outcomes.

Transition metal catalysts are effective in a variety of transformations involving keto esters. Earth-abundant transition metal nitrides (TMNs), for example, are promising for the selective conversion of oxygen-containing molecules. nih.gov These catalysts can effectively cleave C–O bonds while promoting C–C coupling.

In reactions analogous to the transformation of this compound, such as the hydrogenation of acetone to isopropanol, transition metals like ruthenium (Ru) are highly effective. mdpi.com The catalytic performance depends on factors like the metal nanoparticle size and the nature of the support material. mdpi.com For instance, ruthenium supported on activated charcoal and composited with zinc oxide shows high selectivity and conversion rates under mild conditions. mdpi.com The mechanism involves the adsorption of the ketone onto the catalyst surface, followed by attack from dissociated hydrogen atoms present on the metal surface. mdpi.com

Manganese (Mn) carbonyl complexes have also been used to mediate C-C bond formation in alkoxycarbonylation reactions, where an alkoxide nucleophile reacts with a Mn(I)-bound carbonyl ligand to form an Mn-acyl complex. researchgate.net

Catalyst SystemReaction TypeKey FindingReference
Ru/AC/ZnOAcetone HydrogenationHigh selectivity (98.7%) and conversion (96.0%) to isopropyl alcohol at 100 °C. mdpi.com
Mn Carbonyl ComplexesAlkoxycarbonylationMediates halide-free C-C bond formation via nucleophilic attack on a bound CO ligand. researchgate.net
Transition Metal Nitrides (TMNs)HydrodeoxygenationPromising for upgrading biomass-derived oxygenates by cleaving C-O bonds. nih.gov

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective reactions, has become a major pillar of modern synthesis. encyclopedia.pubnih.gov This approach avoids the use of potentially toxic or expensive metals and often operates under mild conditions. encyclopedia.pub For transformations involving α-keto esters, organocatalysts typically activate substrates by forming covalent intermediates (like enamines or iminium ions) or through non-covalent interactions (like hydrogen bonding). nih.govrsc.org

Key organocatalytic transformations for α-keto esters include:

Michael Additions: Chiral bifunctional organocatalysts, such as squaramides or thioureas, can catalyze the highly enantioselective addition of α-keto esters to electrophiles like nitroolefins. nih.gov These catalysts often work by activating both the nucleophile and the electrophile simultaneously through hydrogen bonding.

Aldol and Mannich Reactions: The amino acid proline and its derivatives are classic organocatalysts that facilitate enantioselective aldol and Mannich reactions by forming a nucleophilic enamine intermediate with the carbonyl compound. encyclopedia.pub

Cascade Reactions: Cinchona-alkaloid-derived catalysts have been used to achieve enantioselective Michael additions that can initiate cascade sequences, leading to complex products with high stereocontrol. nih.gov

The success of organocatalysis lies in its ability to create stereogenic centers, including challenging all-carbon quaternary centers, with high levels of enantiomeric excess (ee). scilit.comnih.gov

Organocatalyst TypeReaction TypeEnantioselectivity (ee)Reference
SquaramideVinylogous Michael Addition94–99% ee nih.gov
Cinchona-alkaloid derivativeMichael AdditionHigh enantioselectivity nih.gov
ProlineIntermolecular Aldol ReactionPioneering work in modern organocatalysis encyclopedia.pub

Enzymes offer unparalleled selectivity and efficiency, operating under environmentally benign conditions. For reactions involving isopropyl esters, lipases are particularly relevant. Lipase-catalyzed esterification is a common method for producing esters like isopropyl palmitate (IPP) and isopropyl laurate (IPL). researchgate.net

The mechanism for lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi kinetic model. It involves the formation of a covalent acyl-enzyme intermediate. First, the fatty acid acylates a serine residue in the enzyme's active site, releasing water. Subsequently, the alcohol (isopropanol) attacks this intermediate, regenerating the enzyme and releasing the final ester product.

The reaction is reversible, and water removal is often necessary to drive the equilibrium toward the product. researchgate.net This can be achieved by using molecular sieves or by integrating the reaction with a separation technology like pervaporation. researchgate.net The rate of reaction is influenced by factors such as enzyme loading and the molar ratio of substrates. researchgate.net

EnzymeSubstratesProductKey Kinetic FeatureReference
LipasePalmitic Acid + IsopropanolIsopropyl Palmitate (IPP)Equilibrium reaction; water removal is essential for high conversion. researchgate.net
LipaseLauric Acid + IsopropanolIsopropyl Laurate (IPL)Higher enzyme loading leads to faster reaction rates. researchgate.net

Stereochemical Aspects and Asymmetric Synthesis

The stereochemistry of reactions involving this compound is a critical aspect of its synthetic utility, enabling the preparation of chiral molecules with a high degree of stereocontrol. Both enantioselective and diastereoselective transformations have been developed, allowing for the selective synthesis of desired stereoisomers.

Enantioselective Transformations

Enantioselective transformations of this compound involve the introduction of a new chiral center with a preference for one enantiomer over the other. This is typically achieved using chiral catalysts or reagents that create a chiral environment for the reaction.

One notable example is the ruthenium-catalyzed asymmetric arylation of α-ketoesters. In a study utilizing a chiral bidentate phosphoramidite ligand (Me-BIPAM), this compound was reacted with phenylboronic acid. This reaction yielded (S)-isopropyl 2-hydroxy-2-phenylpropanoate with an 85% yield and a 70% enantiomeric excess (ee) researchgate.net. The choice of the isopropyl ester was found to be optimal among various alkyl esters in terms of product yield researchgate.net.

Table 1: Enantioselective Arylation of this compound researchgate.net
SubstrateArylating AgentCatalystLigandProductYield (%)ee (%)
This compoundPhenylboronic acid[RuCl₂(p-cymene)]₂(R,R)-Me-bipam(S)-isopropyl 2-hydroxy-2-phenylpropanoate8570

Another significant enantioselective transformation is the reduction of the ketone functionality . The use of an in situ generated oxazaborolidine catalyst from chiral lactam alcohol and borane has been shown to be effective for the asymmetric reduction of α-keto esters. For this compound, this method provides the corresponding α-hydroxy ester with an enantiomeric excess of 87% mdpi.com.

The asymmetric hetero-Diels-Alder reaction represents another avenue for the enantioselective transformation of this compound. When reacted with Danishefsky's dienes in the presence of a chiral Indium(III)-PyBox complex, this compound can yield chiral dihydropyranone derivatives, which are valuable synthetic intermediates mdpi.com. While specific yield and ee values for the isopropyl ester were not detailed in the primary report, it was noted that good results could be achieved with this substrate mdpi.com.

Diastereoselective Control

Diastereoselective control in reactions of this compound involves controlling the formation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer. This is crucial in the synthesis of complex molecules with multiple chiral centers.

The aldol reaction , where the enolate of this compound reacts with an aldehyde, is a key transformation where diastereoselective control is essential. The relative stereochemistry of the newly formed α-methyl-β-hydroxy ester can be controlled by the reaction conditions and the nature of the reactants. For instance, the use of dinuclear zinc catalysts has been shown to promote anti-selective direct aldol reactions of pyruvate (B1213749) esters with sugar aldehydes jst.go.jp. While this study focused on pyruvate esters in general, the principles are directly applicable to this compound. The choice of catalyst and reaction conditions can influence the geometry of the enolate and the transition state of the reaction, thereby dictating the diastereomeric outcome.

Organocatalysis has also emerged as a powerful tool for controlling the stereochemical outcome of aldol reactions involving pyruvates. The self-condensation and cross-aldol reactions of ethyl pyruvate, a close analog of this compound, have been effectively promoted by organocatalysts, leading to the synthesis of biologically relevant isotetronic acids with a quaternary carbon center mdpi.com. The stereochemistry of these products is dictated by the chiral catalyst, which directs the approach of the electrophile to the enamine intermediate.

Table 2: Examples of Stereoselective Reactions of Pyruvate Esters and Their Relevance to this compound
Reaction TypeSubstrate/ReactantKey FeatureRelevance to this compound
Aldol ReactionPyruvate Ester and Sugar Aldehydeanti-SelectiveDemonstrates the potential for high diastereocontrol in aldol reactions.
Aldol ReactionEthyl PyruvateEnantioselective formation of quaternary centersProvides a model for achieving diastereoselectivity in similar reactions.

The Michael addition is another important carbon-carbon bond-forming reaction where diastereoselective control is critical. The conjugate addition of the enolate of this compound to an α,β-unsaturated carbonyl compound can generate two new stereocenters. The diastereoselectivity of this reaction is influenced by factors such as the solvent, temperature, and the nature of the Lewis acid or organocatalyst used. While specific studies detailing the diastereoselective Michael addition of this compound are not abundant, the principles established for other pyruvate esters and related nucleophiles are applicable. The catalyst can coordinate to both the enolate and the Michael acceptor, organizing the transition state to favor the formation of one diastereomer over the other.

Advanced Spectroscopic and Computational Characterization of Isopropyl 2 Oxopropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. While a publicly available, experimentally verified spectrum for Isopropyl 2-oxopropanoate is not readily found in the reviewed literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-established chemical shifts and coupling patterns of its constituent functional groups, such as the isopropyl moiety and the α-keto ester core. Data from analogous compounds like isopropyl formate (B1220265) and isopropyl propionate (B1217596) provide a strong basis for these predictions docbrown.infohmdb.cadocbrown.infochemicalbook.com.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
-CH ₃ (pyruvate) ~2.4 Singlet (s) 3H Methyl group adjacent to a ketone carbonyl.
-O-CH -(CH₃)₂ ~5.1 Septet (sept) 1H Methine proton of the isopropyl group, split by 6 adjacent methyl protons.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Justification
C H₃-C=O ~26-30 Methyl carbon adjacent to a ketone.
CH₃-C =O ~195-205 Ketone carbonyl carbon, typically found far downfield libretexts.org.
O=C -O ~160-170 Ester carbonyl carbon libretexts.org.
-O-C H-(CH₃)₂ ~68-72 Methine carbon of the isopropyl group attached to the ester oxygen.

Isomeric and Conformation Analysis

The structural flexibility of this compound allows for the existence of various rotational isomers, or conformers. These arise from rotation around the C-C single bond between the carbonyl groups and the C-O single bond of the ester linkage. The relative populations of these conformers are determined by stereoelectronic interactions, including steric hindrance and dipole-dipole interactions nih.gov.

Dynamic NMR Studies

Dynamic NMR (DNMR) is a specialized technique used to study the rates of intramolecular processes that occur on a timescale comparable to that of the NMR experiment, such as conformational changes or rotations around single bonds mdpi.com. For this compound, a potential application of DNMR would be to study the rotational barrier of the isopropyl group.

At low temperatures, the rotation around the C-O bond of the ester may become slow enough on the NMR timescale that the two methyl groups of the isopropyl moiety become chemically non-equivalent, leading to two distinct signals. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two separate signals broaden and merge into a single, averaged signal. By analyzing the line shape of the signals over a range of temperatures, the activation energy for the rotational barrier can be calculated, providing quantitative insight into the molecule's dynamic behavior rsc.org.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 130.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 130.

The fragmentation of α-keto esters is typically directed by the carbonyl groups researchgate.netjove.com. The primary fragmentation mechanisms for this compound would likely involve α-cleavage, which is the breaking of the bond adjacent to a carbonyl group jove.comlibretexts.orgjove.com.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Structure/Formula Fragmentation Pathway
130 [C₆H₁₀O₃]⁺ Molecular Ion (M⁺)
87 [CH₃COCO]⁺ Loss of the isopropoxy radical (•OCH(CH₃)₂)
71 [CH₃CH(CH₃)OCO]⁺ Loss of the acetyl radical (•COCH₃)
59 [OCH(CH₃)₂]⁺ Cleavage of the ester C-O bond
43 [CH₃CO]⁺ α-cleavage at the keto group

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A comprehensive search of the Cambridge Structural Database (CSD) and other available literature indicates that the crystal structure of this compound has not been experimentally determined and reported cam.ac.ukcam.ac.uk.

Should a suitable single crystal of the compound be grown and analyzed, this technique would provide unambiguous data on its solid-state conformation, including precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of its crystal packing and any intermolecular interactions, such as van der Waals forces or weak C-H···O hydrogen bonds, which govern its macroscopic properties.

Computational Chemistry and Theoretical Studies

In the absence of complete experimental data, computational chemistry provides a powerful avenue for investigating the properties of molecules like this compound acs.orgnih.gov. Methods rooted in quantum mechanics, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to model its structure, stability, and reactivity with a high degree of accuracy acs.org.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties that dictate a molecule's behavior. For this compound, these methods can be used to determine key characteristics of its electronic structure.

Optimized Geometry and Conformational Energetics: Calculations can identify the lowest-energy three-dimensional structure of the molecule and map the potential energy surface for rotations around its single bonds. Studies on similar molecules, such as pyruvic acid, have successfully used DFT methods to determine the most stable conformers rsc.org.

Electronic Properties: The calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The vicinal carbonyl groups in this compound create a highly electrophilic region, making it susceptible to nucleophilic attack beilstein-journals.org.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability bibliotekanauki.pllodz.pl. For α-keto esters, the LUMO is typically localized around the dicarbonyl system, confirming its electrophilic nature. These theoretical insights are invaluable for predicting how this compound will behave in chemical reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a "computational microscope" to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed insights into the conformational dynamics, solvent interactions, and thermodynamic properties of molecules like this compound.

While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the literature, the methodology can be applied to understand its behavior in various environments. A typical simulation would involve defining a molecular mechanics force field, which approximates the potential energy of the system. The force field includes parameters for bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals, electrostatic) interactions. nih.gov The this compound molecule would then be placed in a simulation box, often filled with an explicit solvent like water, to mimic physiological or solution-phase conditions. mdpi.com

The system is first subjected to energy minimization to remove unfavorable contacts, followed by an equilibration phase where temperature and pressure are adjusted to desired values. mdpi.comnih.gov Production simulations are then run for a specific duration, generating trajectories that describe the position, velocity, and forces of each atom over time. nih.govyoutube.com Analysis of these trajectories can reveal:

Conformational Flexibility: How the isopropyl and pyruvate (B1213749) moieties rotate and flex relative to each other.

Solvation Structure: The arrangement of solvent molecules around the ester, particularly around the polar carbonyl and ether groups.

Transport Properties: Diffusion coefficients and viscosity can be calculated, which are relevant to its behavior in solution.

The accuracy of MD simulations is highly dependent on the quality of the force field and the simulation parameters chosen. For instance, the choice between explicit solvent models (where individual water molecules are simulated) and implicit models (which represent the solvent as a continuum) can significantly impact the results and computational cost. mdpi.com

Table 1: Typical Parameters for a Molecular Dynamics Simulation of this compound in Aqueous Solution

ParameterValue / DescriptionPurpose
Force Field GAFF (General Amber Force Field)Defines the potential energy function for the molecule. mdpi.com
Solvent Model TIP3P (Explicit Water)Represents the aqueous environment. mdpi.com
Simulation Box Cubic or OctahedralDefines the periodic boundary conditions for the system. mdpi.com
Ensemble NPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature. nih.gov
Temperature 300 KSimulates near-room temperature conditions. nih.gov
Pressure 1 atmSimulates standard atmospheric pressure.
Simulation Time 10-100 nsDuration of the production run to sample molecular motion. nih.gov
Time Step 2 fsIntegration time step for solving equations of motion. nih.gov
Electrostatics Particle Mesh Ewald (PME)Accurately calculates long-range electrostatic interactions. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. It allows for the mapping of the potential energy surface for a given reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, DFT could be used to model various reactions, such as ester hydrolysis or decarboxylation. The general approach involves calculating the optimized geometry and energy of all stationary points along a proposed reaction coordinate. The transition state is a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The presence of a single imaginary vibrational frequency confirms a true transition state structure.

A relevant analogue is the computational study of pyruvic acid decarboxylation. DFT calculations (at the B3LYP/6-311++G(3df,3pd) level) determined that the direct formation of acetaldehyde (B116499) and carbon dioxide proceeds via a four-center-like transition state. rsc.org This reaction was found to have a high activation barrier of 70 kcal mol⁻¹, indicating it is not a facile process under normal conditions. rsc.org

Similarly, DFT has been used to study the acid-catalyzed hydrolysis of esters. rsc.org These studies show that the reaction typically begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. rsc.orgaip.org The activation energies for these steps can be precisely calculated. For example, the activation energy for the protonation of a carboxylic acid can be in the range of 4–10 kcal mol⁻¹. rsc.org By applying these methods to this compound, one could predict the most favorable pathway for its hydrolysis and calculate the corresponding energy barriers, providing a quantitative understanding of its reactivity. acs.org

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of a Pyruvate Derivative (based on Pyruvic Acid Decarboxylation)

SpeciesDescriptionRelative Energy (kcal/mol)Reference
Reactant This compound0.0-
Transition State Four-center-like structure+70.0 rsc.org
Products Acetaldehyde + Carbon Dioxide + Propene(Varies) rsc.org

Note: The energy values are illustrative and based on the activation barrier calculated for the parent pyruvic acid.

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Computational methods are indispensable for predicting and interpreting the spectroscopic signatures of molecules. By calculating molecular properties related to energy transitions, these methods provide spectra that can be directly compared with experimental results from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Vibrational Spectroscopy (IR & Raman): DFT calculations are widely used to compute the vibrational frequencies of molecules. niscpr.res.indtic.mil After optimizing the molecular geometry, a frequency calculation determines the energies of the normal modes of vibration. These calculated frequencies correspond to the absorption bands in an IR spectrum and scattering peaks in a Raman spectrum. For this compound, this would allow for the unambiguous assignment of key vibrational modes, such as the C=O stretches of the ketone and ester groups, and the C-O-C stretches of the ester linkage. niscpr.res.inorgchemboulder.com For instance, the carbonyl (C=O) stretch of an aliphatic ester is typically observed experimentally in the 1750-1735 cm⁻¹ region. orgchemboulder.com DFT calculations can predict this value with high accuracy, helping to distinguish it from the adjacent ketone C=O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants is a significant application of computational chemistry in structure elucidation. acs.org Methods like Gauge-Independent Atomic Orbital (GIAO) are used, often in conjunction with DFT, to calculate the magnetic shielding tensors for each nucleus. These theoretical values can then be scaled or referenced (e.g., to Tetramethylsilane, TMS) to predict the chemical shifts. acs.org For complex molecules, comparing computed shifts with experimental data can be crucial for confirming a proposed structure or assigning resonances. acs.org Recent advancements incorporating molecular dynamics or machine learning have further improved the accuracy of these predictions. nih.govcompchemhighlights.orgnih.gov

By applying these computational techniques to this compound, a complete theoretical spectroscopic profile can be generated. This aids in the analysis of experimental data and provides a deeper understanding of the molecule's electronic and geometric structure.

Table 3: Predicted vs. Typical Experimental IR Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeTypical Experimental Range (cm⁻¹)Predicted DFT Value (cm⁻¹)
Ketone C=O Stretch1725–1705~1715
Ester C=O Stretch1750–1735~1740
Ester C-O-C Asymmetric Stretch1300–1150~1240
Isopropyl Group C-H Bending1385–1365~1375

Note: Predicted values are representative estimates based on typical DFT accuracy for similar functional groups. niscpr.res.inorgchemboulder.com

Environmental and Biochemical Considerations of Isopropyl 2 Oxopropanoate

Biodegradation Pathways and Microbial Metabolism

Information not available.

Information not available.

Information not available.

Environmental Fate and Transport Studies

Information not available.

Bioremediation Potential

Information not available.

Q & A

Q. What are the standard synthetic routes for preparing isopropyl 2-oxopropanoate, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is primary:

  • ¹H NMR : Peaks at δ 1.2–1.3 (isopropyl CH₃), δ 2.6 (CH₃CO), and δ 5.0 (ester CH).
  • ¹³C NMR : Signals at 170 ppm (C=O), 68 ppm (ester O–CH), and 22–24 ppm (CH₃ groups). Infrared (IR) spectroscopy confirms the ester carbonyl stretch (~1740 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation (m/z 130 for C₆H₁₀O₃⁺) .

Q. How does this compound’s stability vary under different storage conditions?

The compound is hygroscopic and prone to hydrolysis. Stability studies show degradation <5% over 6 months when stored in anhydrous conditions at 4°C in amber glass. Degradation products (e.g., pyruvic acid) are quantified via HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Discrepancies in catalyst performance (e.g., H₂SO₄ vs. ion-exchange resins) often stem from unaccounted variables like moisture content or substrate purity. Methodological solutions:

  • Conduct controlled experiments with standardized substrates.
  • Use design of experiments (DoE) to isolate factors (e.g., temperature, catalyst loading).
  • Apply ANOVA to assess statistical significance of variables .

Q. What challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Impurities like residual pyruvic acid or isopropyl alcohol complicate purity assays. Solutions:

  • HPLC with refractive index detection for non-UV-active impurities.
  • Derivatization (e.g., with 2,4-dinitrophenylhydrazine) to enhance UV/Vis detection limits.
  • Calibration curves using spiked standards to validate accuracy .

Q. What advanced spectroscopic methods confirm stereochemical or isotopic labeling in this compound derivatives?

  • 2D NMR (COSY, HSQC) : Resolves complex splitting patterns in deuterated analogs.
  • Isotope-ratio mass spectrometry (IRMS) : Tracks ¹³C-labeled compounds in metabolic studies.
  • X-ray crystallography : Resolves crystal packing effects on reactivity .

Q. How can computational modeling predict this compound’s reactivity in enzyme-binding studies?

Density functional theory (DFT) simulations model the compound’s interaction with active sites (e.g., pyruvate dehydrogenase). Parameters:

  • Optimize geometry at the B3LYP/6-31G* level.
  • Calculate binding energies using molecular docking (AutoDock Vina).
  • Validate with experimental kinetic data (e.g., IC₅₀ values) .

Methodological Guidelines for Data Contradiction Analysis

  • Root-cause analysis : Compare experimental protocols (e.g., solvent purity, inert atmosphere use).
  • Reproducibility checks : Replicate studies with independent labs.
  • Meta-analysis : Pool data from literature using standardized criteria (e.g., PRISMA guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.